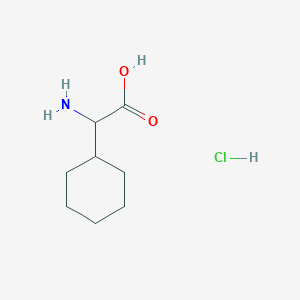

2-Amino-2-cyclohexylacetic acid hydrochloride

Description

Cyclohexylglycine derivatives, characterized by a cyclohexane (B81311) ring attached to the alpha-carbon of a glycine (B1666218) backbone, represent a class of unnatural amino acids that have garnered considerable interest. Their bulky, lipophilic cyclohexyl group imparts unique conformational constraints and physicochemical properties to molecules, making them valuable components in the design of peptides, peptidomimetics, and other complex organic structures. The hydrochloride salt form, such as 2-Amino-2-cyclohexylacetic acid hydrochloride, enhances the compound's stability and solubility in aqueous media, facilitating its use in a variety of synthetic applications.

Table 1: Physicochemical Properties of this compound Data is for the (2R)-enantiomer, where applicable.

| Property | Value |

| Molecular Formula | C₈H₁₆ClNO₂ |

| Molecular Weight | 193.67 g/mol |

| IUPAC Name | (2R)-2-amino-2-cyclohexylacetic acid;hydrochloride nih.gov |

| Synonyms | D-Cyclohexylglycine hydrochloride, H-D-Chg-OH·HCl nih.gov |

| CAS Number | 61367-40-6 nih.gov |

| Physical Form | Powder sigmaaldrich.com |

Unnatural amino acids are amino acids that are not among the 20 proteinogenic amino acids encoded by the standard genetic code. nih.gov Their incorporation into peptides and other organic molecules is a powerful strategy to introduce novel chemical and biological properties. researchgate.netresearchgate.net Synthetic chemists utilize these building blocks to enhance metabolic stability, modulate biological activity, and control molecular conformation. ingentaconnect.com The synthesis of unnatural α-amino acids has become a significant area of research, with numerous methodologies being developed to create a diverse array of these valuable compounds. researchgate.netresearchgate.netingentaconnect.com These methods include modifications of natural amino acids, as well as de novo syntheses that allow for the creation of entirely new structures. bioascent.com

The versatility of unnatural amino acids stems from their ability to act as chiral building blocks, providing a source of stereochemistry and functional group handles for further chemical elaboration. bioascent.com This has made them indispensable tools in medicinal chemistry for the development of new therapeutic agents. bioascent.com

This compound serves as an excellent model compound for understanding the role of bulky, aliphatic side chains in molecular design. The presence of the cyclohexyl group can significantly influence the conformational preferences of a peptide backbone, a critical factor in designing molecules that can effectively interact with biological targets such as enzymes and receptors.

This compound is a derivative of glycine, and its derivatives have been explored for various applications. theclinivex.com For instance, substituted 4-amino cyclohexylglycine analogues have been evaluated for their inhibitory properties against dipeptidyl peptidase IV (DP-IV), an enzyme involved in glucose metabolism.

The hydrochloride salt of 2-Amino-2-cyclohexylacetic acid provides a stable, crystalline solid that is more amenable to handling and purification than its freebase counterpart. This is a common strategy in pharmaceutical and synthetic chemistry to improve the physical properties of amine-containing compounds.

Current research involving cyclohexylglycine derivatives and other unnatural amino acids is multifaceted and spans several key areas of chemical science.

Drug Discovery and Medicinal Chemistry : A primary focus is the incorporation of these building blocks into novel therapeutic agents. The unique structural features of compounds like 2-Amino-2-cyclohexylacetic acid can lead to enhanced potency, selectivity, and pharmacokinetic properties of drug candidates. sciencedaily.comnih.gov Research is ongoing in areas such as the development of new antibiotics, anticancer agents, and treatments for metabolic diseases. The use of fluorinated cycloalkyl building blocks is also an emerging area of interest in drug discovery. nih.gov

Peptide and Peptidomimetic Synthesis : The synthesis of peptides with enhanced stability and specific secondary structures is a major research direction. nih.gov Cyclohexylglycine and its derivatives are used to create conformationally constrained peptides that can mimic or inhibit the function of natural peptides and proteins. chemrxiv.orgnbinno.comnih.gov This is particularly relevant in the design of molecules that can disrupt protein-protein interactions, a challenging but highly sought-after therapeutic strategy.

Asymmetric Synthesis and Catalysis : The development of new synthetic methods for the preparation of enantiomerically pure unnatural amino acids remains an active area of research. researchgate.net This includes the use of chiral catalysts and novel synthetic routes to access a wider variety of these valuable building blocks. The application of these amino acids as chiral auxiliaries or ligands in asymmetric catalysis is also being explored.

The continued exploration of compounds like this compound and its derivatives will undoubtedly lead to new discoveries and advancements across the chemical sciences.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-2-cyclohexylacetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h6-7H,1-5,9H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUIOFNZAZPFFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212576-02-8 | |

| Record name | 2-amino-2-cyclohexylacetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Amino 2 Cyclohexylacetic Acid Hydrochloride

Stereoselective Synthesis of Enantiopure 2-Amino-2-cyclohexylacetic Acid Hydrochloride

Achieving high levels of stereochemical purity is paramount in the synthesis of chiral amino acids. Various strategies have been developed to control the configuration at the α-carbon, producing enantiopure forms of 2-Amino-2-cyclohexylacetic acid.

Asymmetric Approaches via Chiral Auxiliaries

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct a stereoselective transformation. After the desired chiral center is created, the auxiliary is removed and can often be recovered. A highly practical and efficient method for the asymmetric synthesis of α-amino acids, including cyclohexylglycine, involves the alkylation of a chiral glycine (B1666218) enolate equivalent derived from pseudoephedrine.

In this approach, (+)- or (–)-pseudoephedrine is acylated with a protected glycine to form pseudoephedrine glycinamide. alfa-chemistry.com This substrate serves as a chiral glycine equivalent. The key step involves the deprotonation of the α-carbon with a strong base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), to form a chiral lithium enolate. This enolate is then alkylated with an electrophile. For the synthesis of 2-Amino-2-cyclohexylacetic acid, cyclohexylmethyl bromide would be the appropriate alkylating agent. The pseudoephedrine auxiliary shields one face of the enolate, leading to a highly diastereoselective alkylation reaction. alfa-chemistry.com

The final steps involve the mild acidic hydrolysis of the amide bond to release the desired α-amino acid and recover the pseudoephedrine auxiliary. nih.gov This method is noted for its experimental simplicity, the crystallinity of many intermediates, and the high diastereoselectivities and yields achieved. alfa-chemistry.com

| Alkylating Agent (R-X) | Diastereomeric Ratio | Yield (%) | Enantiomeric Excess (ee %) |

| Benzyl bromide | >99:1 | 91 | ≥99 (L) |

| Iodomethane | >99:1 | 94 | ≥99 (L) |

| Allyl iodide | >99:1 | 92 | ≥99 (L) |

| Isopropyl iodide | 98:2 | 87 | ≥99 (L) |

Table 1. Representative results for the asymmetric alkylation of (+)-pseudoephedrine glycinamide. While not specifically reported for cyclohexylmethyl bromide, these examples demonstrate the high diastereoselectivity and yields typical for this methodology. alfa-chemistry.com

Enantioselective Catalysis in C-C Bond Formation

Enantioselective catalysis utilizes a substoichiometric amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. The catalytic asymmetric Strecker reaction is a powerful method for forming the C-C bond at the α-carbon of amino acids. nih.gov This reaction involves the addition of a cyanide source to an imine in the presence of a chiral catalyst.

For the synthesis of 2-Amino-2-cyclohexylacetic acid, the process would begin with the formation of an imine from cyclohexanecarboxaldehyde (B41370) and a suitable nitrogen source, such as benzhydrylamine. This imine is then subjected to hydrocyanation using a cyanide source like hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN). The key to enantioselectivity is the chiral catalyst, which coordinates to the imine and directs the nucleophilic attack of the cyanide ion to one face of the C=N double bond. nih.gov Chiral thiourea (B124793) derivatives and salen complexes have emerged as effective catalysts for this transformation, affording α-amino nitriles with high enantiomeric excess. nih.gov

The resulting enantiomerically enriched α-amino nitrile is then hydrolyzed under acidic conditions to yield the target 2-Amino-2-cyclohexylacetic acid, which can be isolated as its hydrochloride salt. The adaptability of this method to large-scale synthesis has been enhanced by the development of robust catalysts that are compatible with safer cyanide sources, such as aqueous cyanide salts. nih.gov

| Catalyst Type | Cyanide Source | Typical Yield (%) | Typical ee (%) |

| Chiral Amido-Thiourea | KCN/HCN | 85-95 | 90-99 |

| Chiral Salen-Al Complex | TMSCN | 80-96 | 92-98 |

| Chiral Guanidine | HCN | 70-90 | 85-97 |

Table 2. General performance of various catalysts in the enantioselective Strecker synthesis of non-natural α-amino acids.

Enzymatic Transformations for Chiral Resolution

Enzymatic resolution is a technique that uses the high stereospecificity of enzymes to separate a racemic mixture. In kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. This allows for the separation of the two.

For 2-Amino-2-cyclohexylacetic acid, a common strategy is the enzymatic hydrolysis of a racemic derivative, such as an N-acetyl amino acid or an amino acid ester. For example, racemic N-acetyl-2-amino-2-cyclohexylacetic acid can be subjected to hydrolysis by an aminoacylase (B1246476) enzyme. The enzyme will selectively hydrolyze the N-acetyl group from one enantiomer (e.g., the L-enantiomer), yielding the free amino acid, while leaving the other enantiomer (e.g., the D-enantiomer) as the N-acetyl derivative. The resulting mixture of the free amino acid and the N-acetylated amino acid can then be separated based on their different chemical properties (e.g., solubility or charge).

Alternatively, lipases are widely used for the kinetic resolution of racemic amino acid esters. almacgroup.com The enzyme catalyzes the hydrolysis of the ester group of one enantiomer at a much faster rate than the other. At approximately 50% conversion, one can isolate the unreacted ester enantiomer and the hydrolyzed carboxylic acid enantiomer, both in high enantiomeric purity. almacgroup.com

Diastereoselective Synthesis and Separation Strategies

This strategy involves reacting an achiral precursor with a chiral reagent to create a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated by standard laboratory techniques like crystallization or chromatography. Once separated, the chiral reagent is cleaved to afford the enantiopure products.

The diastereoselective Strecker synthesis is a prime example of this approach. researchgate.netmdpi.com In this method, an achiral aldehyde or ketone is condensed with a chiral amine to form a pair of diastereomeric imines. For the synthesis of 2-Amino-2-cyclohexylacetic acid, cyclohexanecarboxaldehyde is reacted with a chiral amine, such as (R)- or (S)-α-phenylethylamine. mdpi.com The chiral amine biases the subsequent addition of cyanide, leading to the formation of two diastereomeric α-amino nitriles in unequal amounts. The diastereomeric ratio is influenced by the choice of chiral amine and the reaction conditions. researchgate.net

After the addition of cyanide, the resulting diastereomeric nitriles are separated. Each separated diastereomer is then subjected to hydrolysis and hydrogenolysis to remove the chiral auxiliary (the α-phenylethyl group) and convert the nitrile to a carboxylic acid, yielding the enantiomerically pure (R)- or (S)-2-Amino-2-cyclohexylacetic acid.

Classical and Modern Preparative Routes

Beyond stereoselective methods, several classical and modern multi-step pathways are employed for the preparation of racemic or enantiopure this compound.

Multi-Step Synthesis Pathways

Classical organic synthesis provides robust, albeit often lengthy, routes to α-amino acids. These methods typically generate racemic products that may require subsequent resolution.

Bucherer-Bergs Synthesis: This is a multicomponent reaction that produces hydantoins from a carbonyl compound, ammonium (B1175870) carbonate, and an alkali metal cyanide. alfa-chemistry.comnih.gov To synthesize 2-Amino-2-cyclohexylacetic acid, the starting material would be cyclohexanecarboxaldehyde. The reaction proceeds through the formation of an α-amino nitrile, which then cyclizes in the presence of carbonate to form the corresponding 5-cyclohexylhydantoin. The hydantoin (B18101) is a stable intermediate that can be isolated and purified. Subsequent hydrolysis of the hydantoin ring under strong acidic or basic conditions yields the desired racemic 2-Amino-2-cyclohexylacetic acid. nih.gov The final product can be isolated as the hydrochloride salt.

Gabriel Synthesis: The Gabriel synthesis is a classic method for preparing primary amines, which can be adapted for amino acid synthesis. nih.govwikipedia.org A common variation for α-amino acids starts with diethyl malonate. For the synthesis of 2-Amino-2-cyclohexylacetic acid, the starting material would be diethyl 2-bromo-2-cyclohexylmalonate. This substrate is reacted with potassium phthalimide (B116566), where the phthalimide anion acts as an ammonia (B1221849) surrogate, displacing the bromide in an SN2 reaction. The resulting N-phthalimido malonic ester derivative is then subjected to hydrolysis and decarboxylation, typically under strong acidic conditions. This sequence cleaves the phthalimide group (releasing the primary amine) and hydrolyzes the two ester groups, with subsequent loss of one carboxyl group as carbon dioxide, to yield racemic 2-Amino-2-cyclohexylacetic acid. nih.gov

Hofmann Rearrangement Variants for α-Amino Acid Precursors

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom through an isocyanate intermediate. chemistnotes.comwikipedia.org While traditionally used for simple amines, variants of this reaction have been adapted for the synthesis of α-amino acid precursors. The standard, strongly basic conditions of the reaction, however, can be incompatible with the functional groups present in amino acids, necessitating strategic modifications. chem-station.com

A key strategy involves the use of a suitable precursor, such as a 2-substituted malonamic acid, where the carboxyl group is masked to prevent unwanted side reactions. beilstein-journals.org Research has demonstrated the effectiveness of protecting the carboxyl group as a 2,4,10-trioxaadamantane moiety. This protecting group is exceptionally stable under the basic conditions of the Hofmann rearrangement, allowing the transformation to proceed cleanly. beilstein-journals.org

Another significant variant involves trapping the isocyanate intermediate, which is formed during the rearrangement, with an alcohol like methanol (B129727) or tert-butyl alcohol. wikipedia.org Instead of hydrolyzing the isocyanate to the primary amine and carbon dioxide, this approach yields a stable carbamate-protected amine. wikipedia.orgchem-station.com This method is advantageous as it provides an N-protected amino acid derivative that is often easier to purify and handle in subsequent synthetic steps, such as in peptide synthesis. Reagents for this rearrangement can also be varied, with N-bromosuccinimide (NBS) and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in methanol being a common system. chem-station.com

Catalytic Hydrogenation Methods for Ring Modification

A highly efficient and direct route to 2-Amino-2-cyclohexylacetic acid involves the catalytic hydrogenation of the aromatic ring of phenylalanine. This method modifies the phenyl group into a cyclohexyl group while preserving the core amino acid structure. This transformation is a type of addition reaction, which is inherently atom-economical.

Research has identified that catalysts containing metallic ruthenium nanoparticles are particularly effective for this process. researchgate.net Specifically, a catalyst with ruthenium nanoparticles intercalated in hectorite (B576562) (a type of clay) has been shown to hydrogenate L-phenylalanine to L-2-amino-2-cyclohexylacetic acid with excellent selectivity and conversion rates exceeding 99%. researchgate.net A significant advantage of this method is the retention of the original molecule's chirality. researchgate.net

This hydrogenation can be performed under relatively mild conditions (e.g., 60 °C and 40 bar of hydrogen pressure) in an aqueous solution, which aligns with the principles of green chemistry. researchgate.net Other catalytic systems, such as copper/zinc oxide/alumina (Cu/ZnO/Al2O3), have also been explored for the hydrogenation of amino acid esters, indicating a broader interest in heterogeneous catalysis for these transformations. researchgate.netdntb.gov.ua

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is critical to maximize the yield and purity of this compound while minimizing costs and environmental impact. The key parameters for optimization differ significantly between the Hofmann rearrangement and catalytic hydrogenation methods.

For catalytic hydrogenation , the primary variables include the choice of catalyst, catalyst loading, hydrogen pressure, reaction temperature, and solvent. Studies on the hydrogenation of phenylalanine have shown that a nanoRu@hectorite catalyst provides high conversion and selectivity in water at 60°C and 40 bar H2 pressure. researchgate.net Further optimization would involve fine-tuning these parameters to achieve the desired outcome in the shortest time with the lowest possible catalyst concentration.

For the Hofmann rearrangement , optimization focuses on the stoichiometry of the reagents, the choice of base, and the reaction temperature. For instance, in a modified Hofmann rearrangement using N-bromosuccinimide (NBS), the molar equivalents of NBS and the base (e.g., DBU) relative to the amide precursor are critical. chem-station.com The reaction time and temperature must also be carefully controlled to ensure complete conversion of the starting material and to minimize the formation of byproducts. The choice of alcohol for trapping the isocyanate intermediate also influences the final protected product's yield and stability.

The following table summarizes key parameters that are typically adjusted to optimize these synthetic methods.

| Synthetic Method | Key Optimization Parameters | Typical Values / Conditions | Goal of Optimization |

| Catalytic Hydrogenation | Hydrogen Pressure | 40 bar researchgate.net | Ensure sufficient H₂ for reaction, improve reaction rate. |

| Temperature | 60 °C researchgate.net | Balance reaction rate against potential side reactions/degradation. | |

| Catalyst Type & Loading | nanoRu@hectorite researchgate.net | Maximize activity, selectivity, and turnover number. | |

| Solvent | Water researchgate.net | Improve solubility, safety, and environmental profile. | |

| Hofmann Rearrangement | Reagent Stoichiometry | 1-2 equivalents of NBS/DBU chem-station.com | Ensure complete conversion without excess reagent waste. |

| Base Selection | DBU, NaOH wikipedia.orgchem-station.com | Promote proton abstraction without causing substrate degradation. | |

| Temperature | Reflux in Methanol chem-station.com | Control reaction rate and prevent decomposition of intermediates. | |

| Trapping Nucleophile | Methanol, t-Butanol wikipedia.org | Yield stable, easily purifiable protected amino acid derivatives. |

Green Chemistry Principles in Synthesis

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which emphasizes the reduction of waste, use of safer solvents, and maximization of efficiency.

Solvent-Free or Low-Environmental-Impact Synthesis

A primary goal of green chemistry is to minimize or eliminate the use of hazardous and volatile organic solvents. The catalytic hydrogenation of phenylalanine directly addresses this principle. Performing the reaction in water not only serves as an environmentally benign solvent but can also simplify the product isolation process. researchgate.net This approach avoids the environmental and safety risks associated with many organic solvents used in traditional synthesis. The development of syntheses in aqueous media is a significant step toward creating more sustainable chemical processes. oiccpress.comrsc.org

Atom Economy and Efficiency Assessments

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govwordpress.com

Catalytic Hydrogenation : The synthesis of 2-Amino-2-cyclohexylacetic acid from phenylalanine via catalytic hydrogenation (C₉H₁₁NO₂ + 3H₂ → C₉H₁₅NO₂) is an addition reaction. In theory, all atoms from the reactants are incorporated into the final product. This results in a 100% atom economy, representing the ideal in chemical synthesis efficiency. jocpr.com

Hofmann Rearrangement : This method is a degradation reaction, meaning it breaks down a larger molecule into smaller ones. The conversion of a primary amide to an amine involves the loss of a carbonyl group as carbon dioxide (CO₂). wikipedia.org Furthermore, it requires stoichiometric amounts of a halogenating agent and a base, which are converted into waste byproducts (e.g., sodium bromide). Consequently, the Hofmann rearrangement has an inherently low atom economy.

The table below provides a comparison of the theoretical atom economy for these two synthetic pathways.

| Synthetic Method | General Reaction Type | Byproducts | Theoretical Atom Economy |

| Catalytic Hydrogenation | Addition | None (in an ideal reaction) | 100% |

| Hofmann Rearrangement | Degradation / Rearrangement | Carbon Dioxide, Salt (e.g., NaBr) | Low |

Sustainable Catalysis in Production

Functional Group Interconversions and Protection Strategies

In the synthesis of complex molecules incorporating 2-amino-2-cyclohexylacetic acid, it is often necessary to selectively protect the amino and carboxylic acid groups to prevent unwanted side reactions.

The protection of the α-amino group is a critical step in peptide synthesis. The two most commonly employed protecting groups are tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). peptide.comchempep.com

The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. fishersci.co.uk This creates a carbamate (B1207046) that is stable to a wide range of reaction conditions but can be readily removed with strong acids, such as trifluoroacetic acid (TFA). fishersci.co.ukwikipedia.org The acidic conditions lead to the generation of a tert-butyl cation, which can be scavenged to prevent side reactions. wikipedia.org

The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu under basic conditions. total-synthesis.com A key advantage of the Fmoc group is its lability under mild basic conditions, typically using a solution of piperidine in an organic solvent like dimethylformamide (DMF). peptide.comwikidot.comspringernature.com This orthogonality to the acid-labile Boc group allows for selective deprotection strategies in complex syntheses. chempep.com The deprotection mechanism involves a β-elimination reaction. wikidot.comnih.gov

Interactive Table: Comparison of Boc and Fmoc Protecting Groups

| Feature | Boc (tert-butoxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |

|---|---|---|

| Protection Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) |

| Protection Conditions | Basic (e.g., NaOH, NaHCO₃) in aqueous or organic solvents. fishersci.co.uk | Basic (e.g., NaHCO₃, pyridine) in aqueous or anhydrous conditions. total-synthesis.com |

| Deprotection Reagent | Strong acids (e.g., Trifluoroacetic acid (TFA), HCl). fishersci.co.ukpeptide.com | Secondary amines (e.g., 20% Piperidine in DMF). peptide.comwikidot.comspringernature.com |

| Deprotection Mechanism | Acid-catalyzed hydrolysis. fishersci.co.uk | Base-induced β-elimination. wikidot.comnih.gov |

| Stability | Stable to bases and nucleophiles. organic-chemistry.org | Stable to acids. wikidot.com |

The carboxylic acid group is often protected to prevent its participation in undesired reactions, such as acting as a nucleophile. ddugu.ac.inyoutube.com A common strategy is its conversion to an ester. Various types of esters can be formed, with their stability and cleavage conditions differing, which allows for selective deprotection.

Commonly used ester protecting groups include:

Methyl and Ethyl Esters : These are simple esters that can be formed under acidic conditions with the corresponding alcohol. They are typically removed by saponification with a base.

Benzyl Esters : Formed using benzyl alcohol, these esters are stable to a variety of conditions but can be cleaved by hydrogenolysis, which is a mild deprotection method.

tert-Butyl Esters : These are prepared using isobutylene or tert-butanol under acidic conditions. Similar to the Boc protecting group for amines, tert-butyl esters are readily cleaved by strong acids like TFA. organic-chemistry.org

The cyclohexyl side-chain of 2-amino-2-cyclohexylacetic acid offers opportunities for further derivatization to modify the properties of the final molecule. iris-biotech.de While the saturated carbocyclic ring is generally unreactive, functionalization can be achieved through various synthetic methods, often requiring the introduction of activating groups or the use of advanced C-H functionalization techniques. These modifications can be used to introduce new pharmacophores, alter lipophilicity, or create points of attachment for other molecules. The introduction of functional groups onto the cyclohexyl ring can influence the biological activity and pharmacokinetic properties of peptides and peptidomimetics containing this amino acid.

Reactions Involving the Alpha-Amino Group

The alpha-amino group is a key site for the chemical modification of 2-amino-2-cyclohexylacetic acid, enabling its incorporation into larger molecular structures.

The formation of an amide bond, also known as a peptide bond in the context of protein synthesis, is a fundamental reaction of the alpha-amino group. wikipedia.org This reaction involves the coupling of the amino group of 2-amino-2-cyclohexylacetic acid with the activated carboxylic acid of another amino acid or molecule. bachem.com

To facilitate this reaction, the carboxylic acid partner is typically activated using a coupling reagent. bachem.com Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or HOSu to suppress side reactions and reduce racemization. bachem.com The reaction proceeds through a highly reactive O-acylisourea intermediate, which is then attacked by the amino group to form the amide bond. wikipedia.org

The synthesis of peptides is a stepwise process, and the use of protecting groups for both the amino and carboxylic acid functionalities is essential to ensure the correct sequence and prevent unwanted polymerization. libretexts.org

The alpha-amino group, being nucleophilic, can participate in addition and condensation reactions with electrophilic species, most notably carbonyl compounds. byjus.com A prominent example is the reaction with aldehydes or ketones to form an imine, commonly known as a Schiff base. rroij.comrroij.com

This reaction is typically reversible and can be catalyzed by either acid or base. rroij.com The initial step involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond of the imine. byjus.com Schiff bases derived from amino acids are important intermediates in various biochemical and synthetic transformations. rroij.com

An exploration into the chemical behavior of this compound reveals a versatile scaffold for synthetic transformations. This article details the compound's reactivity, focusing on cyclization pathways, modifications of its carboxylic acid group, and the critical stereochemical outcomes of these transformations. The content herein is based on established principles of amino acid chemistry, applied to the specific structural features of this non-proteinogenic amino acid.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization

Spectroscopy is a cornerstone in the structural analysis of 2-Amino-2-cyclohexylacetic acid hydrochloride, with each method offering unique insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. While specific experimental spectra for the hydrochloride salt are not widely published, the expected chemical shifts can be predicted based on the known effects of its functional groups.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The protons of the cyclohexyl ring would likely appear as a series of complex, overlapping multiplets in the upfield region (approximately 1.0-2.0 ppm). The alpha-proton (α-H), being adjacent to the electron-withdrawing ammonium (B1175870) and carboxyl groups, would resonate further downfield. The protons of the ammonium group (-NH3+) would typically appear as a broad signal, and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected to have the largest chemical shift (around 170-180 ppm). The alpha-carbon (α-C), attached to the nitrogen, would appear around 50-60 ppm. The six carbons of the cyclohexyl ring would show distinct signals in the 25-45 ppm range, with their exact shifts depending on their spatial relationship to the substituents.

Table 1: Predicted NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity/Comment |

|---|---|---|---|

| Carboxyl Carbon | ¹³C | 170 - 180 | Singlet |

| Alpha-Carbon | ¹³C | 50 - 60 | Singlet |

| Cyclohexyl Carbons | ¹³C | 25 - 45 | Multiple distinct signals |

| Alpha-Proton | ¹H | ~3.5 - 4.0 | Singlet or Doublet |

| Ammonium Protons | ¹H | Variable (e.g., 7.0 - 8.5) | Broad, exchangeable with D₂O |

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule's functional groups. For this compound, characteristic absorption bands are expected that confirm its structure.

O-H Stretch : A very broad absorption band is anticipated in the 2500-3300 cm⁻¹ region, characteristic of the O-H bond in a hydrogen-bonded carboxylic acid.

N-H Stretch : The ammonium group (-NH3+) gives rise to a broad and strong absorption between 3000 and 3300 cm⁻¹, which often overlaps with the O-H stretch.

C-H Stretch : Absorptions for the C-H bonds of the cyclohexyl ring and the alpha-carbon are expected just below 3000 cm⁻¹.

C=O Stretch : A strong, sharp absorption band for the carbonyl group of the carboxylic acid is predicted to appear around 1700-1730 cm⁻¹.

N-H Bend : The bending vibration of the ammonium group typically appears around 1500-1600 cm⁻¹.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Ammonium | N-H Stretch | 3000 - 3300 | Strong, Broad |

| Alkane | C-H Stretch | 2850 - 2960 | Medium to Strong |

| Carbonyl | C=O Stretch | 1700 - 1730 | Strong |

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. The molecular formula for this compound is C₈H₁₆ClNO₂, corresponding to a molecular weight of 193.67 g/mol . nih.govbldpharm.com

In a typical mass spectrometry experiment using electrospray ionization (ESI), the molecule would be observed as the protonated free amino acid, [M+H]⁺, with a mass-to-charge ratio (m/z) corresponding to the C₈H₁₅NO₂ portion (m/z ≈ 158.1). The fragmentation of amino acids is well-studied and generally involves characteristic losses. nih.gov

Key fragmentation pathways would include:

Loss of the carboxyl group : A primary fragmentation would be the neutral loss of the formic acid (HCOOH) or the loss of the carboxyl group as CO₂ and H₂O, leading to a significant fragment ion. A common fragmentation for amino acids is the loss of 45 Da, corresponding to the COOH group. libretexts.orgresearchgate.net

Loss of ammonia (B1221849) : The loss of the amino group as ammonia (NH₃, 17 Da) is another possible fragmentation pathway. nih.gov

Cleavage of the cyclohexyl ring : The cyclohexyl ring can also undergo fragmentation, leading to a series of smaller ions.

Table 3: Predicted Mass Spectrometry Fragments for 2-Amino-2-cyclohexylacetic Acid

| Fragment Ion | Description | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Protonated molecule (free amino acid) | 158.1 |

| [M+H - H₂O]⁺ | Loss of water | 140.1 |

| [M+H - COOH]⁺ | Loss of carboxyl group | 113.1 |

UV-Visible spectroscopy measures the electronic transitions within a molecule. This compound lacks extensive conjugation or aromatic chromophores. The only chromophore present is the carbonyl group (C=O) of the carboxylic acid. This group undergoes a weak n→π* electronic transition, which typically occurs in the far-UV region (around 200-220 nm) and has a low molar absorptivity. science-softcon.de Therefore, the compound is not expected to show significant absorbance in the standard UV-Vis range of 240-800 nm. researchgate.net

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. researchgate.net

While specific crystal structure data for this compound is not available in the reviewed literature, the expected solid-state conformation can be inferred from fundamental chemical principles.

Cyclohexyl Ring Conformation : The cyclohexyl ring is expected to adopt the most stable chair conformation to minimize steric strain. The bulky aminoacetic acid substituent would preferentially occupy an equatorial position to reduce unfavorable 1,3-diaxial interactions.

Molecular Geometry : The geometry around the chiral alpha-carbon would be tetrahedral. In the solid state, the molecule would exist as a zwitterion or, as the hydrochloride salt, with a protonated amine (ammonium) and a carboxylic acid group, stabilized by the chloride counter-ion.

Intermolecular Interactions and Hydrogen Bonding Networks in Crystal Packing

The crystal structure of this compound is stabilized by an extensive network of intermolecular hydrogen bonds. In its crystalline form, the molecule exists as a protonated amine (ammonium, -NH₃⁺) and a neutral carboxylic acid (-COOH), with a chloride anion (Cl⁻) ensuring charge neutrality. This arrangement provides multiple strong hydrogen bond donors and acceptors, which are fundamental to the solid-state packing.

The primary hydrogen bond donors are the three protons of the ammonium group and the single proton of the carboxylic acid's hydroxyl group. The primary acceptors are the carbonyl oxygen of the carboxylic acid and the chloride counterion. These interactions typically lead to the formation of well-defined supramolecular motifs. nih.govnih.gov Common patterns observed in the crystals of similar amino acid hydrochlorides include:

Charge-Assisted Hydrogen Bonds: The strongest interactions are the N-H⁺···Cl⁻ hydrogen bonds, where the positively charged ammonium group forms a robust bond with the chloride anion.

Carboxylic Acid Dimers and Chains: The carboxylic acid groups can form classic dimeric motifs through O-H···O=C hydrogen bonds, creating a characteristic R²₂(8) graph set notation. Alternatively, they can form catemeric chains extending through the crystal lattice.

Cross-linking Interactions: The ammonium group can also donate hydrogen bonds to the carbonyl oxygen of a neighboring molecule (N-H⁺···O=C), linking different chains or layers together and contributing to a stable three-dimensional architecture. rsc.orgresearchgate.net

These varied hydrogen bonds result in a highly organized and thermodynamically stable crystal packing, where the bulky, non-polar cyclohexyl groups are likely segregated into hydrophobic domains, minimizing unfavorable interactions with the polar, hydrogen-bonded networks.

Chiral Recognition in Crystalline Structures

As 2-Amino-2-cyclohexylacetic acid is a chiral molecule, its crystalline arrangement is governed by the principles of chiral recognition. youtube.com A crystal formed from a single enantiomer (e.g., the pure R or S form) will necessarily crystallize in one of the 65 chiral space groups, which lack inversion centers or mirror planes.

When a racemic mixture (an equal quantity of R and S enantiomers) is crystallized, one of three outcomes is possible:

Conglomerate: A mechanical mixture of two distinct crystal forms, where each crystal contains only one enantiomer (homochiral crystals).

Racemic Compound (Racemate): A single, ordered crystalline phase where the unit cell contains an equal number of R and S enantiomers.

Pseudoracemate (Solid Solution): A disordered solid where the R and S enantiomers occupy crystal lattice sites randomly.

Polymorphism Studies

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure but identical chemical composition. nycu.edu.tw While specific polymorphism studies on this compound are not extensively documented, the molecule possesses characteristics that make polymorphism highly probable. These include:

Conformational Flexibility: The molecule has several rotatable single bonds, allowing it to adopt different conformations. If these different conformers are present in the crystal lattice, it gives rise to "conformational polymorphism." nih.gov

Multiple Hydrogen Bonding Sites: The presence of multiple donor and acceptor groups allows for various possible hydrogen-bonding networks, which can result in different packing arrangements and thus different polymorphs. nih.gov

Different polymorphs of a substance can exhibit distinct physical properties, such as solubility, melting point, and stability. The formation of a particular polymorph can be influenced by crystallization conditions like solvent, temperature, and pressure. tandfonline.comuwa.edu.au For amino acids, polymorphism is a well-known phenomenon, with different forms often arising from subtle changes in molecular conformation or hydrogen-bonding patterns. tandfonline.com

Conformational Preferences and Dynamics

Cyclohexane (B81311) Ring Conformation (Chair, Boat, Twist-Boat)

The six-membered cyclohexane ring is not planar; it adopts puckered conformations to relieve angle strain and torsional strain. byjus.com The most stable and predominant conformation is the chair form, which has ideal tetrahedral bond angles and perfectly staggered C-H bonds, resulting in minimal strain. libretexts.org Other higher-energy conformations include the boat and twist-boat (or skew-boat).

The boat conformation is destabilized by torsional strain from eclipsing C-H bonds and by steric hindrance between the two "flagpole" hydrogens. The twist-boat is more stable than the boat as it partially relieves these strains, but it remains significantly higher in energy than the chair. libretexts.org For this compound, the cyclohexyl moiety will exist almost exclusively in the low-energy chair conformation.

| Conformation | Relative Energy (kcal/mol) | Relative Energy (kJ/mol) | Key Destabilizing Factors |

|---|---|---|---|

| Chair | 0 | 0 | Most stable; no significant strain |

| Twist-Boat | ~5.5 | ~23 | Torsional and steric strain |

| Boat | ~6.9 | ~29 | Flagpole steric strain; torsional strain |

| Half-Chair | ~10.8 | ~45 | Transition state; significant angle and torsional strain |

Data sourced from multiple conformational analysis studies. libretexts.orgwikipedia.orgmasterorganicchemistry.com

Rotational Isomerism of Side Chains

Rotational isomers, or rotamers, arise from the rotation around single bonds. For this compound, the key rotational degrees of freedom are around the Cα-C(cyclohexyl) and Cα-COOH bonds. The free rotation around these bonds is hindered by energy barriers, leading to preferred staggered conformations that minimize steric repulsion between the bulky adjacent groups (cyclohexyl, ammonium, and carboxylic acid).

The energy barrier to rotation around the C-C single bond in ethane (B1197151) is approximately 3 kcal/mol. For the Cα-COOH bond in acetic acid, the barrier separating the more stable syn and less stable anti conformations is calculated to be around 11-14 kcal/mol. nih.govscilit.comacs.orgresearchgate.net In this compound, the steric clash between the very large cyclohexyl group and the other substituents on the alpha-carbon would lead to significantly higher rotational barriers. The lowest energy conformers will be those where the three bulky groups attached to the chiral center are staggered, maximizing their separation in a manner analogous to the conformations of butane.

Intramolecular Hydrogen Bonding Effects on Conformation

Intramolecular hydrogen bonds can play a critical role in stabilizing specific conformations of a molecule, even if those conformations are not the most favorable in the absence of the bond. nih.gov In this compound, the protonated amino group (-NH₃⁺) is a potent hydrogen bond donor, while the carbonyl oxygen (C=O) is a potential acceptor.

Computational and Theoretical Investigations of 2 Amino 2 Cyclohexylacetic Acid Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on the principles of quantum mechanics. These methods are used to determine the electronic structure, geometry, and energetic properties of 2-Amino-2-cyclohexylacetic acid hydrochloride.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. semanticscholar.orgnih.gov By calculating the electron density, DFT can predict the molecule's geometry, energy levels of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and reactivity descriptors. scispace.comacs.org

For this compound, DFT studies would typically involve geometry optimization to find the most stable arrangement of atoms. The resulting electronic structure provides information about the distribution of electrons and the nature of the chemical bonds. The energies of the HOMO and LUMO are particularly important as they relate to the molecule's ability to donate or accept electrons, respectively, which is crucial for its reactivity. A larger HOMO-LUMO energy gap generally implies higher stability and lower chemical reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

Note: This data is illustrative and based on typical values for similar amino acid hydrochlorides.

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate calculations of molecular energies and properties. nih.gov

For this compound, ab initio calculations would be employed to obtain precise values for the total electronic energy, bond dissociation energies, and activation energies for potential reactions. While computationally more demanding than DFT, these methods are the gold standard for benchmarking the accuracy of other computational approaches. For instance, ab initio metadynamics calculations can be used to explore the free energy landscape of processes like deprotonation in different environments. amazonaws.com

Natural Bond Orbital (NBO) analysis is a technique used to study the distribution of electron density in a molecule in terms of localized bonds, lone pairs, and core orbitals. wisc.eduwikipedia.org This method provides a chemically intuitive picture of the bonding and allows for the calculation of atomic charges and the analysis of orbital interactions. youtube.comyoutube.com

In the case of this compound, NBO analysis would reveal the charge distribution across the molecule, highlighting the positive charge on the ammonium (B1175870) group and the negative charge on the chloride ion and the carboxyl group. researchgate.net It also allows for the quantification of hyperconjugative interactions, such as the donation of electron density from a bonding orbital to an antibonding orbital, which contribute to the molecule's stability. wikipedia.org

Table 2: Hypothetical NBO Charges on Key Atoms of this compound

| Atom | Natural Charge (e) |

|---|---|

| N (Ammonium) | -0.85 |

| C (Carboxyl) | +0.75 |

| O (Carbonyl) | -0.65 |

| O (Hydroxyl) | -0.70 |

Note: This data is illustrative and based on general principles of NBO analysis for similar compounds.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comyoutube.com By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational dynamics and intermolecular interactions of this compound in various environments. researchgate.netmdpi.com

The cyclohexyl group of this compound can adopt various conformations, such as the chair and boat forms. nih.gov MD simulations can be used to explore the conformational energy landscape of the molecule, identifying the most stable conformations and the energy barriers between them. nih.gov

In solution, the interactions with solvent molecules will influence the preferred conformation. MD simulations can model these interactions explicitly, providing insight into how the solvent stabilizes certain conformations over others. In the solid state, the crystal packing forces will dictate the conformation, and MD simulations can be used to study the stability of the crystal lattice and the dynamics of the molecule within it.

The interaction of this compound with its environment is crucial for its behavior. MD simulations employ force fields to describe the potential energy of the system, including terms for bonded and non-bonded interactions. These interaction potentials govern how the molecule interacts with solvent molecules, such as water, and other molecules. nih.gov

By analyzing the trajectories from MD simulations, it is possible to characterize the hydrogen bonding network between the amino acid hydrochloride and water molecules. nih.gov The simulations can also be used to calculate the potential of mean force for the interaction with other molecules, providing a measure of the free energy change as the molecules approach each other. This is particularly useful for understanding how the molecule might interact with biological targets or other components in a formulation.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical analysis, providing a powerful tool for structural elucidation and the interpretation of experimental data. Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for predicting the spectroscopic properties of molecules with a high degree of accuracy. bohrium.commdpi.comsemanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Computational prediction of ¹H and ¹³C NMR chemical shifts for this compound would typically involve geometry optimization of the molecule's three-dimensional structure, followed by the calculation of magnetic shielding tensors using methods like Gauge-Independent Atomic Orbitals (GIAO). rsc.orgacs.org These calculations, often performed with functionals such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), can provide theoretical chemical shifts that, when scaled, show good correlation with experimental values. bohrium.comresearchgate.net

For this compound, theoretical calculations would predict distinct signals for the protons and carbons of the cyclohexyl ring, the alpha-carbon, and the carboxylic acid group. The presence of the hydrochloride would influence the electronic environment, particularly of the amino and carboxyl groups, which would be reflected in the predicted chemical shifts.

Illustrative Data Table for Predicted vs. Experimental ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O | 175.8 | Data not available |

| Cα | 60.3 | Data not available |

| Cyclohexyl-C1' | 41.5 | Data not available |

| Cyclohexyl-C2'/C6' | 28.9 | Data not available |

| Cyclohexyl-C3'/C5' | 25.1 | Data not available |

| Cyclohexyl-C4' | 25.8 | Data not available |

| Note: The predicted values are hypothetical and based on typical DFT calculations for similar amino acid structures. Experimental data for this compound is not readily available in the reviewed literature. |

Infrared (IR) Spectroscopy:

The vibrational frequencies of this compound can also be predicted using DFT calculations. researchgate.netrsc.orgnih.gov By computing the harmonic frequencies of the optimized molecular structure, a theoretical IR spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to better match experimental spectra, accounting for anharmonicity and other systemic errors in the computational model. nih.govresearchgate.net

Key vibrational modes for this molecule would include the stretching frequencies of the N-H bonds in the protonated amino group, the C=O stretch of the carboxylic acid, C-H stretches of the cyclohexyl ring, and various bending and rocking modes. The theoretical spectrum would serve as a valuable guide for assigning peaks in an experimental IR spectrum.

Illustrative Data Table for Predicted vs. Experimental IR Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3200-3000 | Data not available |

| C-H Stretch (Cyclohexyl) | 2950-2850 | Data not available |

| C=O Stretch | 1730 | Data not available |

| N-H Bend | 1610 | Data not available |

| C-N Stretch | 1150 | Data not available |

| Note: The predicted values are hypothetical examples derived from DFT calculations on analogous amino acid hydrochlorides. No experimental IR spectrum for this compound was found in the surveyed literature. |

A direct comparison with experimental data is crucial for validating the accuracy of the computational models. However, the lack of published experimental spectra for this compound prevents such a direct comparison at this time.

Structure-Property Relationship Modeling (Excluding Prohibited Properties)

Structure-Property Relationship (SPR) modeling, including Quantitative Structure-Property Relationship (QSPR) studies, aims to establish a mathematical correlation between the chemical structure of a molecule and its physicochemical properties. ubbcluj.roresearchgate.netacs.org For this compound, this would involve the calculation of various molecular descriptors and correlating them with properties of interest.

Molecular Descriptors:

A wide range of molecular descriptors can be calculated computationally to quantify different aspects of a molecule's structure. These can be broadly categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Electronic descriptors: Related to the electron distribution, such as dipole moment and polarizability. nih.gov

Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity. nih.govchemrxiv.orgresearchgate.net

For this compound, the presence of the bulky, non-polar cyclohexyl ring is expected to significantly influence its lipophilicity. The amino and carboxylic acid groups, in their hydrochloride salt form, will contribute to the molecule's polarity and hydrogen bonding capacity.

Modeling Physicochemical Properties:

QSPR models are typically developed using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. nih.gov These models take the form of an equation that relates a specific property to a set of molecular descriptors.

For instance, a hypothetical QSPR model for the lipophilicity (logP) of a series of amino acids including this compound might look like:

logP = c₀ + c₁(descriptor₁) + c₂(descriptor₂) + ...

Where the descriptors could represent molecular volume, surface area, and electronic properties. Such models can be used to predict the properties of new, unsynthesized compounds, thereby guiding molecular design.

Illustrative Data Table of Calculated Molecular Descriptors for Structure-Property Relationship Modeling

| Descriptor | Calculated Value |

| Molecular Weight | 193.67 g/mol |

| Molecular Volume | Hypothetical value |

| Polar Surface Area | Hypothetical value |

| LogP (Octanol-Water Partition Coefficient) | Hypothetical value |

| Dipole Moment | Hypothetical value |

| Note: The values for molecular volume, polar surface area, logP, and dipole moment are presented as hypothetical placeholders, as specific computational studies for these properties of this compound are not available. The molecular weight is a calculated value. |

The electronic properties of the amino acid side chains, such as inductive and field effects, can also be quantified through quantum mechanics calculations and used to develop scales that describe these effects. nih.gov These scales can then be correlated with the propensity of the amino acid to influence the larger structures it may be a part of.

Advanced Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical procedures for 2-Amino-2-cyclohexylacetic acid hydrochloride, enabling the separation of the main compound from impurities and related substances. The choice of technique depends on the specific analytical goal, such as purity determination, impurity identification, or analysis of volatile components.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity and conducting quantitative analysis of this compound. nih.govsielc.com Due to the compound's lack of a strong UV chromophore, direct UV detection can be challenging and often exhibits low sensitivity. shimadzu.com To overcome this, pre-column derivatization is commonly employed, where the amino acid is reacted with a labeling agent to form a derivative with strong UV absorbance or fluorescence. shimadzu.comresearchgate.net

Common derivatizing agents for amino acids include phenylisothiocyanate (PITC), o-phthalaldehyde (B127526) (OPA), and 9-fluorenylmethyl chloroformate (FMOC-Cl). researchgate.net The resulting derivatives are then separated, typically on a reversed-phase C18 column, using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govjocpr.com Quantification is achieved by comparing the peak area of the derivatized compound to a calibration curve generated from certified reference standards. This method is robust, reproducible, and capable of detecting impurities at low levels. jocpr.com

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of Derivatized this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., 25 mM Potassium Dihydrogen Phosphate, pH 2.85) |

| Mobile Phase B | Acetonitrile |

| Gradient | Linear gradient optimized for separation of main peak and impurities |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C - 30°C |

| Derivatizing Agent | Phenylisothiocyanate (PITC) or o-Phthalaldehyde (OPA) |

| Detection | UV (e.g., 254 nm for PITC) or Fluorescence (e.g., Ex: 348 nm, Em: 450 nm for OPA) |

| Injection Volume | 10 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Amino acids like this compound are non-volatile due to their zwitterionic nature and require derivatization to increase their volatility for GC analysis. sigmaaldrich.com

The derivatization process typically involves a two-step reaction. First, the carboxylic acid group is esterified (e.g., with methanolic HCl), followed by acylation of the amino group (e.g., with pentafluoropropionic anhydride). nih.gov Another common approach is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which converts both the amino and carboxyl groups into their corresponding tert-butyldimethylsilyl (tBDMS) derivatives. sigmaaldrich.comnorthwestern.edumdpi.com

The resulting volatile derivative is injected into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the capillary column. mdpi.com The separated components then enter the mass spectrometer, which serves as a detector. The mass spectrometer ionizes the molecules and fragments them into a unique pattern, which acts as a "fingerprint" for identification. sigmaaldrich.com This technique is highly sensitive and specific, making it suitable for identifying trace impurities that are amenable to derivatization.

Table 2: Typical GC-MS Analysis Protocol for this compound

| Step | Description |

|---|---|

| Derivatization | Two-step process: 1. Esterification of the carboxyl group. 2. Acylation or Silylation (e.g., with MTBSTFA) of the amino group. |

| GC Column | DB-5MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm). |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min). |

| Injection Mode | Splitless injection at an elevated temperature (e.g., 280°C). |

| Oven Program | Temperature gradient programmed to separate derivatives (e.g., start at 100°C, ramp to 280°C). |

| MS Ionization | Electron Impact (EI) or Chemical Ionization (CI). northwestern.edu |

| MS Detection | Full scan mode for identification or Selected Ion Monitoring (SIM) for quantification. |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry, making it an indispensable tool for trace analysis and impurity profiling of this compound. enovatia.comnih.gov This technique is particularly useful for detecting and identifying unknown impurities, degradation products, and process-related contaminants that may be present at very low levels. lcms.cz

Unlike HPLC with UV detection, LC-MS can often analyze the amino acid without prior derivatization, as detection is based on the mass-to-charge ratio (m/z) of the molecule. Reversed-phase chromatography is typically used for separation. The eluent from the LC column is directed to the mass spectrometer's ion source, commonly an Electrospray Ionization (ESI) source, which generates gas-phase ions of the analyte. These ions are then analyzed by the mass analyzer (e.g., Quadrupole, Time-of-Flight).

High-resolution mass spectrometry (HRMS) within an LC-MS system can provide accurate mass measurements, which helps in determining the elemental composition of an unknown impurity. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the impurity ions, providing structural information that aids in their definitive identification. enovatia.comnih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. lcms.cz UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which requires operation at much higher pressures. lcms.cz

For the analysis of this compound, UPLC methods can provide much faster analysis times, often reducing a 20-30 minute HPLC run to under 10 minutes, without sacrificing resolution. nih.govthermofisher.com This high-throughput capability is extremely valuable in process monitoring and quality control environments. The increased peak capacity and resolution of UPLC also make it superior for complex impurity profiling, allowing for the separation and detection of closely related impurities that might co-elute in a standard HPLC analysis. nih.govprotocols.io The fundamental principles, including the need for derivatization for certain detectors, remain similar to HPLC, but the performance is significantly enhanced. lcms.cz

Chiral Separation and Enantiomeric Excess Determination

2-Amino-2-cyclohexylacetic acid is a chiral molecule, existing as two non-superimposable mirror images or enantiomers ((R)- and (S)-forms). As enantiomers can have different biological and pharmacological properties, it is essential to control the stereochemical purity of the compound. Chiral chromatography is the primary method used to separate these enantiomers and determine the enantiomeric excess (ee). nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the enantioselective analysis of amino acids. researchgate.net Separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chiraltech.com Several types of CSPs are effective for amino acid separation, including:

Ligand-exchange phases: These CSPs consist of a chiral ligand (like an amino acid) complexed with a metal ion (often copper) coated on a solid support. The enantiomers of 2-Amino-2-cyclohexylacetic acid form transient diastereomeric complexes with the CSP, and the difference in the stability of these complexes allows for their separation. sigmaaldrich.com

Macrocyclic glycopeptide phases: CSPs based on antibiotics like teicoplanin (e.g., Chirobiotic T) are highly effective for separating a wide range of underivatized amino acids. sigmaaldrich.comresearchgate.net Separation occurs through multiple interactions, including hydrogen bonding, ionic interactions, and steric hindrance.

Zwitterionic phases: CSPs that combine anion- and cation-exchangers can separate zwitterionic molecules like amino acids through a double ion-pairing process. chiraltech.com

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Chiral Gas Chromatography (GC) can also be used for enantiomeric separation. This method requires the derivatization of the amino acid to make it volatile, followed by separation on a capillary column coated with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. The differential interaction of the derivatized enantiomers with the chiral phase results in their separation.

Table 3: Comparison of Chiral Separation Techniques

| Technique | Principle | Advantages | Considerations |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) (e.g., ligand exchange, macrocyclic antibiotic). researchgate.netsigmaaldrich.com | Often applicable to underivatized amino acids; wide variety of CSPs available; robust and reproducible. researchgate.net | Method development can be complex; CSPs can be expensive. |

| Chiral GC | Separation of volatile, derivatized enantiomers on a chiral capillary column. | High resolution and efficiency. | Requires derivatization, which adds a step to sample preparation and can be a source of error. |

Derivatization for Chiral Analysis

The enantiomeric purity of 2-Amino-2-cyclohexylacetic acid is a critical parameter, and its determination often necessitates chiral analysis. One common indirect approach involves the derivatization of the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. nih.gov These diastereomers, having different physicochemical properties, can then be separated and quantified using standard achiral chromatographic techniques, such as reverse-phase High-Performance Liquid Chromatography (HPLC). nih.govsigmaaldrich.com

The primary amino group of 2-Amino-2-cyclohexylacetic acid serves as the reaction site for various CDAs. The reaction converts the enantiomeric pair into a pair of diastereomers, which can then be resolved on a conventional achiral stationary phase. nih.gov The choice of CDA is crucial and depends on factors such as reaction kinetics, the stability of the formed diastereomers, and the detection method. semanticscholar.org Commonly employed chiral derivatizing agents for amino acids are suitable for this purpose.

Several classes of chiral derivatizing agents have been successfully used for the analysis of amino acids and can be applied to 2-Amino-2-cyclohexylacetic acid. nih.gov These agents react with the amino group to form diastereomeric derivatives that can be separated chromatographically. nih.gov

Key Chiral Derivatizing Agents for Amino Acids:

| Derivatizing Agent | Acronym | Common Name/Class | Principle |

| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide | FDAA | Marfey's Reagent | Nucleophilic substitution of the fluorine atom by the amino group of the amino acid. The resulting derivatives have strong UV absorbance. nih.gov |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Isothiocyanate-based | Reaction of the isothiocyanate group with the primary amine to form a thiourea (B124793) derivative. nih.gov |

| (S)-N-(4-Nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | S-NIFE | Activated carbamate (B1207046) | Forms a stable carbamate derivative with the amino acid. nih.gov |

| o-Phthalaldehyde/Isobutyryl-L-cysteine | OPA/IBLC | Thiol-based | Forms fluorescent isoindole derivatives in the presence of a chiral thiol. researchgate.net |

The derivatization reaction is typically carried out under basic conditions to ensure the amino group is deprotonated and sufficiently nucleophilic. nih.gov Following the derivatization, the resulting diastereomeric mixture is injected into an HPLC system equipped with a standard reverse-phase column (e.g., C18). nih.govmst.edu The separation is based on the differential interaction of the diastereomers with the stationary phase. Detection is often achieved using UV-Vis or fluorescence detectors, depending on the chromophoric or fluorophoric nature of the CDA used. nih.govnih.gov Mass spectrometric detection can also be coupled with HPLC to provide enhanced sensitivity and selectivity. nih.gov

Titrimetric Methods for Purity Determination

Titrimetric analysis provides a reliable and cost-effective method for determining the purity of this compound. Given that the compound is the hydrochloride salt of an amino acid, a non-aqueous acid-base titration is the most appropriate titrimetric approach. byjus.comgla.ac.in Aqueous titrations are generally not suitable for weakly basic substances like the amino group in the presence of the hydrochloride, as water can compete with the analyte for the titrant, leading to an indistinct endpoint. byjus.com

The procedure for the purity determination of this compound by non-aqueous titration would involve the following key steps:

Solvent Selection: Glacial acetic acid is a common and effective solvent for this type of titration as it allows for the dissolution of the amino acid hydrochloride and provides a medium where the basicity of the amino group is enhanced relative to water. gla.ac.inrsc.org

Titrant: A standardized solution of perchloric acid (HClO₄) in glacial acetic acid is used as the titrant. Perchloric acid is a very strong acid in this medium, which ensures a sharp and clear endpoint. ramauniversity.ac.in

Endpoint Detection: The endpoint of the titration can be determined potentiometrically by monitoring the change in potential with a suitable electrode system, or visually using an appropriate indicator. rsc.org Crystal violet is a common indicator for non-aqueous titrations of bases in acetic acid, changing from violet (basic) to yellowish-green (acidic). gla.ac.insips.org.in

Procedure: A accurately weighed quantity of the this compound sample is dissolved in glacial acetic acid. A few drops of the indicator solution are added, and the solution is titrated with the standardized perchloric acid solution until the endpoint color change is observed. ramauniversity.ac.in A blank titration is typically performed to account for any acidic or basic impurities in the solvent. ramauniversity.ac.in

The purity of the sample is calculated based on the volume of titrant consumed, its molarity, and the molecular weight of this compound.

Parameters for Titrimetric Purity Determination:

| Parameter | Specification | Rationale |

| Titration Type | Non-aqueous acid-base titration | Suitable for weakly basic amino acid hydrochlorides, providing a sharp endpoint. byjus.com |

| Solvent | Glacial Acetic Acid | Dissolves the analyte and enhances the basicity of the amino group. rsc.org |

| Titrant | 0.1 M Perchloric Acid in Glacial Acetic Acid | A strong acid in a non-aqueous medium, ensuring a complete and stoichiometric reaction. nih.gov |

| Indicator | Crystal Violet | Provides a distinct color change at the endpoint in the selected solvent system. sips.org.in |

| Endpoint | Visual (Violet to Yellowish-Green) or Potentiometric | Allows for accurate determination of the equivalence point. rsc.org |

This titrimetric method offers a high degree of precision and accuracy for the quality control and purity assessment of bulk this compound.

Applications of 2 Amino 2 Cyclohexylacetic Acid Hydrochloride in Chemical Science Excluding Biological/pharmaceutical

Role as a Chiral Building Block in Asymmetric Synthesis

As a chiral α-amino acid, 2-Amino-2-cyclohexylacetic acid hydrochloride possesses inherent stereochemical information, making it a valuable potential building block in asymmetric synthesis. The presence of a stereogenic center at the α-carbon, coupled with the bulky cyclohexyl group, could offer unique steric and electronic properties to influence the stereochemical outcome of chemical reactions.

Chiral amino acids are frequently employed as scaffolds for the synthesis of enantiopure ligands used in asymmetric catalysis. The amino and carboxylic acid functionalities of this compound provide convenient handles for chemical modification. For instance, the amine group can be derivatized to form amides, sulfonamides, or Schiff bases, while the carboxylic acid can be converted to esters or amides. These modifications allow for the introduction of coordinating moieties, such as phosphines, pyridines, or oxazolines, which can then chelate to a metal center.

The bulky cyclohexyl group is a key feature that could impart significant steric hindrance around a catalytic metal center. This steric bulk can create a well-defined chiral pocket, forcing substrates to approach in a specific orientation and thereby leading to high enantioselectivity in catalytic transformations. Examples of reactions where such ligands could be applied include asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.

Table 1: Potential Ligand Classes Derivable from this compound

| Ligand Class | Potential Synthetic Modification | Potential Catalytic Application |

|---|---|---|

| P,N-Ligands | Amidation of the carboxylic acid with a phosphino-amine, followed by reduction. | Asymmetric Hydrogenation |

| N,N-Ligands | Formation of a Schiff base from the amino group and a chiral aldehyde. | Asymmetric Cyanation |

Detailed experimental studies and performance data for ligands specifically derived from this compound are not readily found in the current body of scientific literature.

Furthermore, the functional groups of the amino acid could be used to initiate cyclization reactions, leading to the formation of heterocyclic systems with defined stereochemistry. The development of novel, stereochemically pure scaffolds is of great interest in areas such as host-guest chemistry and the development of new materials with specific recognition properties. However, specific examples of stereodefined scaffolds synthesized directly from this compound are not prominently reported.

Supramolecular Chemistry and Self-Assembly

The structure of this compound, containing both hydrogen-bonding donor (ammonium) and acceptor (carboxyl) groups, as well as a large hydrophobic moiety (cyclohexyl ring), suggests a predisposition for self-assembly into ordered supramolecular structures.

In the solid state and in certain solvents, molecules of this compound are expected to form extensive networks of hydrogen bonds. The ammonium (B1175870) group can donate hydrogen bonds to the carboxylate group of a neighboring molecule, leading to the formation of chains, sheets, or more complex three-dimensional architectures. The presence of the hydrochloride salt would influence the hydrogen bonding patterns, with the chloride ion also acting as a hydrogen bond acceptor.